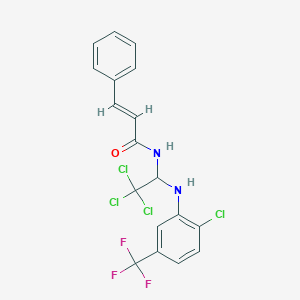
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide is a complex organic compound that features a phthalimide moiety and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Attachment of the Hexanamide Chain: The phthalimide intermediate is then reacted with 6-bromohexanoic acid in the presence of a base such as potassium carbonate to form the desired hexanamide chain.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the hexanamide intermediate with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanamide chain, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamide or phthalic acid derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Phthalamide and phthalic acid derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Medicine
Medically, this compound is being investigated for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a promising lead compound for new drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds with enzyme active sites, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid
- N-(4-fluorophenyl)hexanamide
- Phthalimide derivatives
Uniqueness
What sets 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide apart from similar compounds is the combination of the phthalimide and fluorophenyl groups. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with a wide range of biological targets and making it a versatile compound in various research and industrial applications.
属性
分子式 |
C20H19FN2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
6-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)hexanamide |
InChI |
InChI=1S/C20H19FN2O3/c21-14-9-11-15(12-10-14)22-18(24)8-2-1-5-13-23-19(25)16-6-3-4-7-17(16)20(23)26/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,22,24) |
InChI 键 |
MNVMZJMNHZGTQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
![(4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704353.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704369.png)

![1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B11704374.png)
![4-[1-(3-Methoxyphenyl)cyclopentyl]phenol](/img/structure/B11704380.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)

![Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11704388.png)
![2-nitro-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11704400.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11704408.png)
